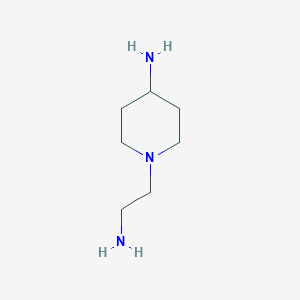
1-(2-Aminoethyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)piperidin-4-amine is a chemical compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidin-4-amine can be synthesized through various methods. One common approach involves the reaction of piperidine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistency of the final product.
化学反応の分析
Types of Reactions: 1-(2-Aminoethyl)piperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into various amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed:
Oxidation: Amides, nitriles
Reduction: Various amines
Substitution: Functionalized derivatives with different substituents
科学的研究の応用
1-(2-Aminoethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is employed in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as a key intermediate in the development of pharmaceuticals, including potential treatments for neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Aminoethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses. The compound’s structure allows it to bind to specific sites on target molecules, modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
1-(2-Aminoethyl)piperidin-4-amine can be compared with other similar compounds, such as:
- 2-(1-Piperidinyl)ethanamine
- N-(2-Aminoethyl)piperidine
- 2-Piperidinoethanamine
Uniqueness: The unique structure of this compound, with its specific arrangement of functional groups, provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized pharmaceuticals and materials.
特性
分子式 |
C7H17N3 |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
1-(2-aminoethyl)piperidin-4-amine |
InChI |
InChI=1S/C7H17N3/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-6,8-9H2 |
InChIキー |
VINFXERGGYVMBV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(Methylamino)ethyl]-3-azetidinol](/img/structure/B13512225.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13512229.png)


![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride](/img/structure/B13512240.png)




![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid](/img/structure/B13512266.png)


![1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride](/img/structure/B13512278.png)
